molecular formula C21H27NO3S B2570508 2-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 873670-98-5

2-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2570508
CAS RN: 873670-98-5
M. Wt: 373.51
InChI Key: KRTLQOWEKURTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring. This core would be substituted at the 2-position with a 3-Tert-butyl-4-ethoxybenzenesulfonyl group.

Scientific Research Applications

Antioxidant Effects and Carcinogenesis Inhibition

Research demonstrates the potential of compounds similar to 2-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline in elevating hepatic glutathione S-transferase activities, which plays a significant role in protecting against mutagenic metabolites of carcinogens like benzo(a)pyrene. This elevation in enzyme activity suggests a protective mechanism against carcinogenesis, possibly due to the compound's antioxidant properties (Benson et al., 1978).

Synthesis and Biological Activity

A study on the synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines highlights a convenient method with a broad range of substituents and high functional group tolerance, starting from ortho-brominated aromatic aldehydes and primary aromatic amines. This process involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence, showcasing the versatile applications of tetrahydroisoquinoline derivatives in chemical synthesis (Bracher, Glas, & Wirawan, 2021).

Antitumor Properties

Another research avenue explores the antitumor properties of tetrahydroisoquinoline derivatives. A particular study reports the design, synthesis, and biological evaluation of novel antitumor agents based on the tetrahydroisoquinoline framework, demonstrating significant antitumor activity against certain cancer cell lines. This suggests the potential of such compounds in developing new therapeutic agents (Lv et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific study or literature. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-5-25-20-11-10-18(14-19(20)21(2,3)4)26(23,24)22-13-12-16-8-6-7-9-17(16)15-22/h6-11,14H,5,12-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLQOWEKURTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

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